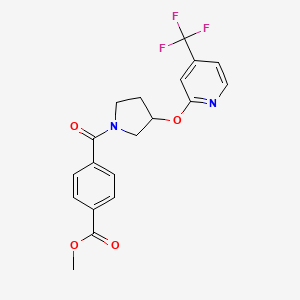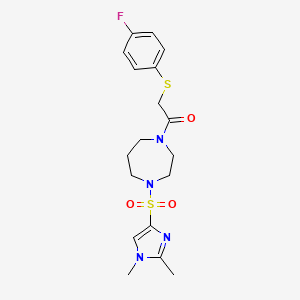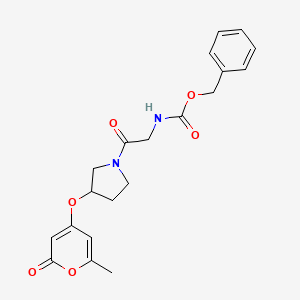
benzyl (2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate is a synthetic organic compound with a complex structure that includes a benzyl group, a pyrrolidine ring, and a pyranone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihalide or through reductive amination of a suitable ketone.
Attachment of the Pyranone Moiety: The 6-methyl-2-oxo-2H-pyran-4-yl group can be introduced via an etherification reaction, where the hydroxyl group of the pyranone reacts with a halogenated pyrrolidine derivative.
Carbamate Formation: The final step involves the formation of the carbamate group. This can be achieved by reacting the intermediate with benzyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring and the benzyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the pyranone and carbamate moieties. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols can replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine ring and benzyl group.
Reduction: Reduced forms of the pyranone and carbamate groups.
Substitution: Substituted derivatives where the benzyl group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, benzyl (2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.
Biology and Medicine
This compound may have potential applications in medicinal chemistry as a scaffold for drug development. Its structural features could be modified to enhance biological activity against specific targets, such as enzymes or receptors.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its ability to undergo various chemical modifications.
Mecanismo De Acción
The mechanism of action of benzyl (2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The pyrrolidine and pyranone moieties may play a crucial role in binding to these targets, while the benzyl group could influence the compound’s overall bioavailability and stability.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: A simpler structure lacking the pyrrolidine and pyranone moieties.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Pyranone derivatives: Compounds with the pyranone moiety but different functional groups attached.
Uniqueness
Benzyl (2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate is unique due to its combination of a benzyl group, a pyrrolidine ring, and a pyranone moiety
Propiedades
IUPAC Name |
benzyl N-[2-[3-(2-methyl-6-oxopyran-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-14-9-17(10-19(24)27-14)28-16-7-8-22(12-16)18(23)11-21-20(25)26-13-15-5-3-2-4-6-15/h2-6,9-10,16H,7-8,11-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMLKSQMKDSIPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CNC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

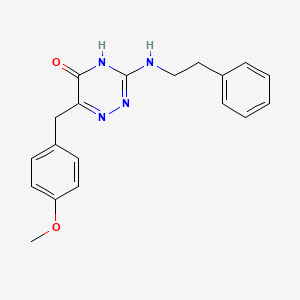
carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2622298.png)
![[1-(Cyclopropylmethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2622299.png)


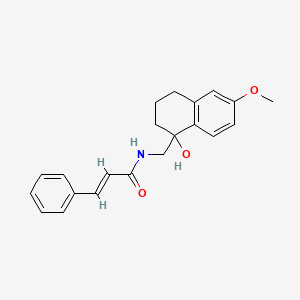

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2622306.png)
![3-(2-methoxyethyl)-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2622308.png)
![N-(4-{[2-cyano-5-(trifluoromethyl)-3-pyridinyl]sulfanyl}phenyl)propanamide](/img/structure/B2622310.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide](/img/structure/B2622311.png)
